3,4-二氨基-N,N-二乙基-苯磺酰胺

描述

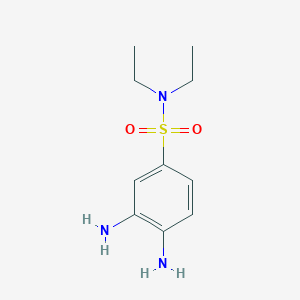

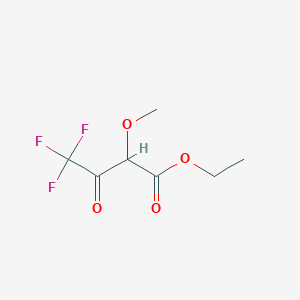

3,4-Diamino-N,N-diethyl-benzenesulfonamide is a chemical compound with the molecular formula C10H17N3O2S and a molecular weight of 243.33 . It is used in the industry .

Molecular Structure Analysis

The molecular structure of 3,4-Diamino-N,N-diethyl-benzenesulfonamide consists of 10 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

3,4-Diamino-N,N-diethyl-benzenesulfonamide is a powder with a melting point of 124-125°C .科学研究应用

Synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) over HY zeolites

Specific Scientific Field

This research falls under the field of Chemical Engineering and Catalysis .

Summary of the Application

The study investigates the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde over acidic zeolites .

Methods of Application

The catalytic activities of HY (Si/Al = 7), Hβ (Si/Al = 40 and 100), HZSM-5 (Si/Al = 150 and 300) were pre-screened . The kinetic behaviors of MOCA synthesis over HY (11) were further investigated in a fixed bed continuous flow reactor .

Results or Outcomes

Under the conditions of the catalyst bed volume = 20 mL (8.14 g), n (o-chloroaniline): n (HCHO) = 4: 1, LHSV = 3.5 h −1, 0.5 MPa and 443 K, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .

Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

Specific Scientific Field

This research is in the field of Pharmaceutical Chemistry and Medicinal Chemistry .

Summary of the Application

The study focuses on the synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

Methods of Application

.

Results or Outcomes

The synthesized compounds exhibited a wide range of biological activities including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Proteomics Research

Specific Scientific Field

This application falls under the field of Proteomics Research .

Summary of the Application

3,4-Diamino-N,N-diethyl-benzenesulfonamide is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.

Methods of Application

The specific methods of application in proteomics research can vary widely depending on the specific experiment or study. However, it typically involves the use of mass spectrometry and other analytical techniques to identify and quantify proteins in a sample .

Results or Outcomes

The outcomes of proteomics research can also vary widely. However, the use of 3,4-Diamino-N,N-diethyl-benzenesulfonamide in such research could potentially lead to new insights into protein structure and function .

Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives

Specific Scientific Field

This research is in the field of Medicinal Chemistry and Microbiology .

Summary of the Application

The study focuses on the synthesis and antibacterial activity of N,N-diethylamide bearing benzenesulfonamide derivatives . Sulfonamides are known to represent a class of medicinally important compounds which are extensively used as antibacterial agents .

Methods of Application

A series of new N,N-diethyl amide bearing sulfonamides were synthesized via amidation of easily prepared benzenesulfonamide precursors . The chemical structures of all synthesized compounds were substantiated using spectroscopic means such as IR, Mass spectra and 1H-NMR as well as analytical data .

Results or Outcomes

The synthesized compounds exhibited a wide range of biological activities including antibacterial activity. The most active antibacterial agent against both targeted organisms was N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide .

安全和危害

The safety data sheet for 3,4-Diamino-N,N-diethyl-benzenesulfonamide suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .

属性

IUPAC Name |

3,4-diamino-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLGOCJQWVBKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397229 | |

| Record name | 3,4-Diamino-N,N-diethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diamino-N,N-diethyl-benzenesulfonamide | |

CAS RN |

49804-28-6 | |

| Record name | 3,4-Diamino-N,N-diethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)

![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)

![Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B1608951.png)

![3-(2-Naphthalen-1-yl-[1,3]dithian-2-yl)-propan-1-ol](/img/structure/B1608954.png)